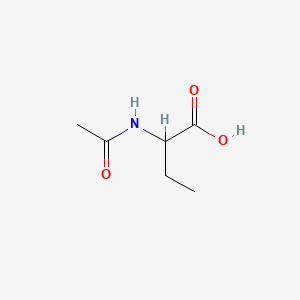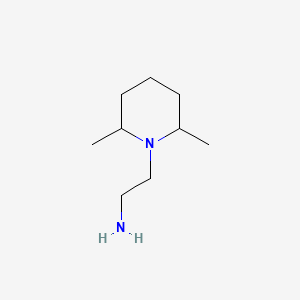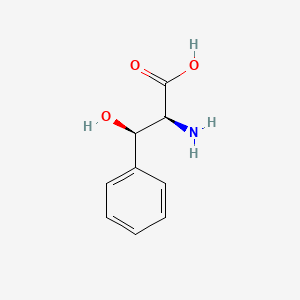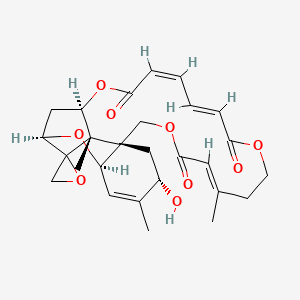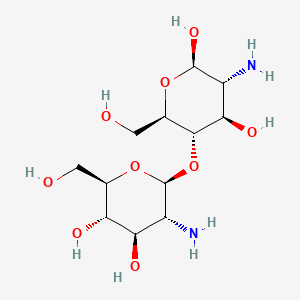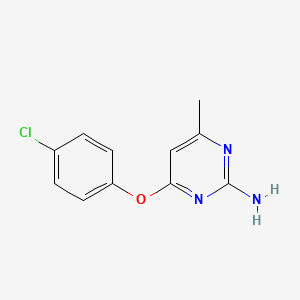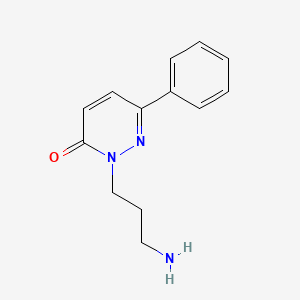
2-(3-Aminopropyl)-6-phenylpyridazin-3-one
Overview
Description
The compound “2-(3-Aminopropyl)-6-phenylpyridazin-3-one” is a pyridazine derivative. Pyridazines are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-(3-Aminopropyl)” part suggests the presence of an aminopropyl group attached to the second position of the pyridazine ring. The “6-phenyl” part indicates a phenyl group attached to the sixth position of the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, like the aminopropyl group in this compound, are generally reactive and can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and its electronic structure .
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in the synthesis of various derivatives, including Schiff bases and 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. These derivatives displayed antiradical activity against specific radicals, demonstrating its potential in the creation of compounds with antioxidant properties (Kulakov et al., 2018).
- The compound also has a role in complex formation, as shown by the ability of certain derivatives to form octahedral complexes with calcium chloride, indicating potential applications in materials science and coordination chemistry.
Neurotropic Activity
- Certain derivatives of the compound have been synthesized and evaluated for neurotropic activities like tranquilizing (anxiolytic) and antidepressant effects. Some derivatives displayed higher potential neurotropic activity compared to standard drugs, suggesting its importance in developing new therapeutic agents for neurological disorders (Palamarchuk et al., 2021).
Antibacterial Activity
- The compound has been used as a starting material in the synthesis of novel thieno[2,3-c]pyridazines. The synthesized compounds were evaluated for their antibacterial activities, indicating the potential of these derivatives in developing new antibacterial agents (Al-Kamali et al., 2014).
Solubility and Thermodynamic Studies
- The compound has been the subject of solubility studies, where its solubility in various pharmaceutical solvents was determined, and the thermodynamic properties of the solutions were analyzed. This kind of research is crucial in pharmaceutical sciences for the development of drug formulations (Shakeel et al., 2019).
Polarity Induction in Chain Compounds
- Derivatives of the compound have been used in syntheses that lead to inducing polarity in chain compounds, showcasing the compound's potential role in creating materials with specific electrical and optical properties (Smith et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if this compound showed promise as a drug, future research might focus on optimizing its structure for better efficacy, studying its pharmacokinetics, or conducting clinical trials .
properties
IUPAC Name |
2-(3-aminopropyl)-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-4-10-16-13(17)8-7-12(15-16)11-5-2-1-3-6-11/h1-3,5-8H,4,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMOKARTYZIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250983 | |
| Record name | 2-(3-Aminopropyl)-6-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one | |
CAS RN |
77375-78-1 | |
| Record name | 2-(3-Aminopropyl)-6-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77375-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Aminopropyl)-6-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



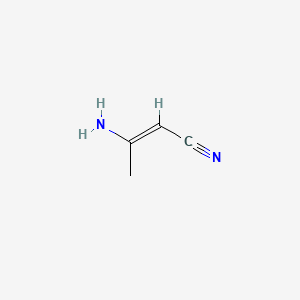
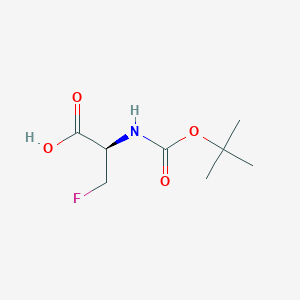


![[1,1'-Bi(cyclobutane)]-3-carboxylic acid](/img/structure/B3429736.png)
